Leelamine has been identified as a lysosomotropic agent, meaning it accumulates in acidic organelles like lysosomes, leading to a homeostatic imbalance in lysosomal and endosomal compartments. This accumulation disrupts autophagic flux and intracellular cholesterol trafficking, which are vital for cancer cell survival. The compound's ability to inhibit intracellular cholesterol transport results in the induction of cholesterol accumulation within lysosomal/endosomal compartments, triggering cell death in a caspase-independent manner1. Additionally, leelamine has been shown to downregulate key fatty acid synthesis enzymes, such as ATP citrate lyase and acetyl-CoA carboxylase, by suppressing the transcriptional activity of the androgen receptor, which is known to regulate fatty acid synthesis2. Furthermore, leelamine's antitumor effects extend to the inhibition of the JAK/STAT3 signaling pathway, leading to apoptosis in multiple myeloma cells4, and the modulation of the STAT5 pathway, causing both autophagy and apoptosis in chronic myelogenous leukemia cells8.
Leelamine's potential as a chemotherapeutic agent is supported by its ability to induce cell death in cancer cells through multiple pathways. It has been shown to mediate cancer cell death by inhibiting intracellular cholesterol transport1, suppressing lipogenesis in prostate cancer cells2, and exerting antitumoral actions through various intracellular targets3. In multiple myeloma, leelamine blocks the JAK/STAT3 signaling pathway, enhancing the effects of bortezomib, a standard anti-cancer agent4. Additionally, it has been found to selectively induce hepatic cytochrome P450 2B activity, which could have implications for drug-drug interactions and the metabolism of other chemotherapeutic agents5.
While the primary focus of leelamine research has been on cancer, its ability to modulate lipid metabolism suggests potential applications in metabolic diseases. By inhibiting key enzymes in fatty acid synthesis, leelamine could be explored as a treatment for conditions characterized by dysregulated lipid metabolism2.
Leelamine's diverse biological activities make it a valuable tool in pharmacological research. Its impact on various signaling pathways, such as JAK/STAT and MnSOD, and its role in processes like epithelial-to-mesenchymal transition (EMT) provide insights into the molecular underpinnings of cancer progression and potential therapeutic targets7.
The structure-activity relationship of leelamine has been studied to identify the moieties responsible for its anticancer activity. Derivatives of leelamine and abietic acid have been synthesized to determine the essential features for its lysosomotropic property and interaction with NPC1, a protein involved in cholesterol export from lysosomes. This research aids in the development of new drugs with improved efficacy and reduced toxicity10.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9